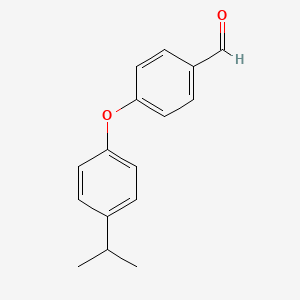

4-(4-Isopropylphenoxy)benzaldehyde

Descripción

Retrosynthetic Analysis of 4-(4-Isopropylphenoxy)benzaldehyde

A retrosynthetic analysis of 4-(4-Isopropylphenoxy)benzaldehyde reveals two primary disconnection approaches, both centered on the diaryl ether bond. This analysis provides a logical framework for devising synthetic routes to the target molecule.

Disconnection Approach A: This approach involves the disconnection of the C-O bond between the phenoxy oxygen and the benzaldehyde (B42025) ring. This leads to two key precursors: 4-isopropylphenoxide (the nucleophile) and a 4-halobenzaldehyde (the electrophile), where the halogen is typically fluorine or chlorine. This strategy forms the basis for nucleophilic aromatic substitution (SNAr) reactions.

Disconnection Approach B: An alternative disconnection of the same C-O bond can be envisioned where the polarity is reversed. This leads to a 4-halophenyl isopropyl ether and a 4-formylphenoxide. However, this approach is generally less favored due to the reduced electrophilicity of the 4-halophenyl isopropyl ether compared to an activated 4-halobenzaldehyde.

A third, less common, retrosynthetic approach involves the formation of the isopropyl group or the aldehyde functionality at a later stage of the synthesis, starting from a pre-formed diaryl ether backbone. However, the construction of the diaryl ether linkage is the most critical and strategically important step.

Strategies for Phenoxy Ether Linkage Formation

The formation of the phenoxy ether linkage is the cornerstone of 4-(4-Isopropylphenoxy)benzaldehyde synthesis. Several classical and modern organic reactions can be utilized for this purpose.

Nucleophilic aromatic substitution (SNAr) is a widely used method for the synthesis of diaryl ethers. walisongo.ac.idresearchgate.net This reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile. walisongo.ac.id In the context of 4-(4-Isopropylphenoxy)benzaldehyde synthesis, this translates to the reaction of 4-isopropylphenoxide with an activated 4-halobenzaldehyde, most commonly 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde (B46862). walisongo.ac.idresearchgate.net

The presence of the electron-withdrawing aldehyde group in the para position of the benzaldehyde ring activates the aryl halide towards nucleophilic attack. walisongo.ac.id The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and in the presence of a base to generate the phenoxide in situ. walisongo.ac.idgoogle.com

A study describes the synthesis of 4-(4-methoxyphenoxy)benzaldehyde (B1588542), a structurally related compound, via the nucleophilic addition of 4-methoxyphenol (B1676288) to 4-fluorobenzaldehyde in the presence of potassium carbonate in DMSO. researchgate.netnih.gov This method can be adapted for the synthesis of 4-(4-Isopropylphenoxy)benzaldehyde.

The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. youtube.comtcichemicals.comkhanacademy.orgmasterorganicchemistry.com While traditionally used for alkyl ethers, modifications of this reaction, such as the Ullmann condensation, are well-suited for the synthesis of diaryl ethers. youtube.comtcichemicals.comkhanacademy.orgmasterorganicchemistry.com

The Ullmann condensation involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. tandfonline.comwikipedia.org This reaction often requires high temperatures and polar solvents like nitrobenzene (B124822) or dimethylformamide. wikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands to achieve the coupling under milder conditions. arkat-usa.orgorganic-chemistry.orgacs.org For the synthesis of 4-(4-Isopropylphenoxy)benzaldehyde, this would involve the reaction of 4-isopropylphenol (B134273) with a 4-halobenzaldehyde in the presence of a copper catalyst and a base. arkat-usa.orgorganic-chemistry.orgacs.org

The choice between SNAr and Ullmann-type reactions often depends on the specific substrates and the desired reaction conditions. SNAr is generally preferred when the aryl halide is sufficiently activated by electron-withdrawing groups. arkat-usa.org

The efficiency of diaryl ether synthesis can be significantly enhanced by the use of appropriate catalytic systems and optimized reaction conditions.

For SNAr reactions, the choice of base and solvent is crucial. Strong bases like potassium carbonate or cesium carbonate are often employed to ensure complete deprotonation of the phenol. walisongo.ac.idorganic-chemistry.org Polar aprotic solvents like DMSO and DMF are effective in solvating the cation and promoting the nucleophilic attack. walisongo.ac.idgoogle.com In some cases, the use of phase-transfer catalysts can facilitate the reaction between the aqueous phenoxide and the organic aryl halide. google.com

In Ullmann-type couplings, the development of advanced catalytic systems has been a major focus. These systems typically consist of a copper(I) or copper(II) salt and a ligand. arkat-usa.orgorganic-chemistry.org Ligands such as diamines, amino acids, and phosphines can accelerate the reaction and allow for lower reaction temperatures. arkat-usa.orgorganic-chemistry.org For instance, the use of CuI with a diol ligand has been shown to be effective for the O-arylation of phenols with aryl bromides in non-polar solvents like toluene (B28343) or xylene. arkat-usa.orgacs.org The use of inexpensive ligands can also greatly accelerate the Ullmann-type coupling of aryl bromides or iodides with phenols in the presence of Cs2CO3 and catalytic copper(I) oxide. organic-chemistry.org

A patent describes a method for preparing 4-(4-formylphenoxy)benzaldehyde (B1280466) by reacting 4-hydroxybenzaldehyde (B117250) with 4-fluorobenzaldehyde in the presence of potassium carbonate, a polymerization inhibitor, and an antioxidant. google.com This process also involves the azeotropic removal of water, highlighting a practical approach to optimizing reaction conditions. google.com

Synthesis of Key Precursors for 4-(4-Isopropylphenoxy)benzaldehyde

The successful synthesis of 4-(4-Isopropylphenoxy)benzaldehyde relies on the availability of its key precursors: 4-isopropylphenol and an appropriate 4-halobenzaldehyde.

4-Isopropylphenol can be synthesized through several methods. A common industrial method is the alkylation of phenol with propylene (B89431) using an acid catalyst. wikipedia.org This process can lead to a mixture of ortho- and para-isomers, requiring subsequent separation. google.com Another approach involves the catalytic alkylation of phenol with α-methylstyrene in the presence of a solid acid catalyst like H2SO4-SiO2. guidechem.com It can also be produced from magnesium para-iso-propylphenyl-bromide by air oxidation or isolated from Eucalyptus polybractea oil. chemicalbook.comchemicalbook.com

4-Fluorobenzaldehyde is a key precursor for the SNAr route. It can be produced by a halogen-exchange reaction from 4-chlorobenzaldehyde. wikipedia.org An industrial process involves the carbonylation of fluorobenzene (B45895) in the presence of a strong Lewis acid and hydrogen halide. chemicalbook.comgoogle.com Another synthetic method involves the reaction of 4-chlorobenzaldehyde with potassium fluoride (B91410) in the presence of a phase-transfer catalyst and a high-boiling solvent. google.comprepchem.com

4-Chlorobenzaldehyde , an alternative precursor, can be prepared through various oxidation methods from 4-chlorotoluene (B122035) or by formylation of chlorobenzene.

The selection of the precursor synthesis route often depends on factors like cost, availability of starting materials, and scalability.

Optimization of Reaction Efficiency and Yield in 4-(4-Isopropylphenoxy)benzaldehyde Synthesis

Optimizing the reaction efficiency and yield is a critical aspect of any synthetic process. For the synthesis of 4-(4-Isopropylphenoxy)benzaldehyde, several factors can be fine-tuned.

In SNAr reactions, the reaction temperature and time are important parameters. Heating the reaction mixture can significantly increase the reaction rate. walisongo.ac.id A study on a similar reaction showed that heating to 140 °C for 30 minutes was sufficient for the reaction to go to completion. walisongo.ac.id The purity of the reactants and the exclusion of water are also important for achieving high yields. google.com A patent for a related compound highlights the importance of removing water azeotropically to drive the reaction forward and improve the yield. google.com

For Ullmann-type reactions, the choice of catalyst, ligand, base, and solvent all play a significant role in the reaction outcome. arkat-usa.orgorganic-chemistry.org Increasing the reaction temperature and concentration of reagents can also lead to improved product yields. arkat-usa.org The use of an appropriate ligand can allow the reaction to proceed under milder conditions and with lower catalyst loading, which is both economically and environmentally beneficial. organic-chemistry.org

Post-reaction workup and purification are also crucial for obtaining a high-purity product. This typically involves extraction, washing, and crystallization or chromatography. walisongo.ac.id

Table of Research Findings:

| Synthetic Approach | Key Reagents & Conditions | Typical Yields | Reference |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde, 4-Isopropylphenol, K2CO3, DMSO, 140 °C | Good to Excellent | walisongo.ac.id |

| Ullmann Condensation (Improved) | Aryl bromide, Phenol, CuI, Diol ligand, K2CO3, Toluene/Xylene | Moderate to Good | arkat-usa.org |

| Ullmann Condensation (Ligand Accelerated) | Aryl halide, Phenol, Cu2O, Ligand (e.g., salicylaldoxime), Cs2CO3, Acetonitrile | Excellent | organic-chemistry.org |

| Patented Method (related compound) | 4-Hydroxybenzaldehyde, 4-Fluorobenzaldehyde, K2CO3, Polymerization inhibitor, Azeotropic water removal | >97% | google.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-propan-2-ylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLJWKIPGOLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610171 | |

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61343-86-0 | |

| Record name | 4-[4-(Propan-2-yl)phenoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Isopropylphenoxy Benzaldehyde

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of the final product, 4-(4-Isopropylphenoxy)benzaldehyde, and any synthetic intermediates are critical steps to ensure a high degree of purity. The techniques employed are standard in organic synthesis and are adapted from procedures used for structurally similar compounds.

Following the reaction, the initial workup procedure typically involves cooling the reaction mixture and pouring it into ice water to precipitate the crude product. chemspider.com The resulting solid is then collected by filtration. This crude product will likely contain unreacted starting materials, the base, and various byproducts.

Subsequent purification steps are detailed below:

Washing: The filtered solid is typically washed with water to remove any residual inorganic salts, such as potassium carbonate. chemspider.com Depending on the impurities, washing with a non-polar solvent like hexane (B92381) could also be employed to remove non-polar byproducts.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is determined empirically. For analogous phenoxybenzaldehyde derivatives, recrystallization from ethanol (B145695), or a mixture of ethanol and water, has proven effective. orientjchem.org Another reported solvent system for recrystallization is a 1:1 mixture of hexane and toluene (B28343). chemspider.com The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

Column Chromatography: For more challenging purifications or to obtain very high purity, column chromatography is the method of choice. chemspider.com Silica gel is the most common stationary phase for this class of compounds. A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, is typically used as the mobile phase (eluent). chemspider.com The polarity of the eluent is optimized to achieve good separation of the desired product from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Isolation of Intermediates: In multi-step syntheses, the purification of intermediates is often necessary. For instance, if starting from p-cresol (B1678582) to produce 4-hydroxybenzaldehyde (B117250), a potential intermediate, purification can be achieved by crystallizing the sodium salt from an aqueous alkali solution. google.com The purified 4-hydroxybenzaldehyde is then regenerated by acidification. google.com Similarly, in the synthesis of p-isopropylbenzaldehyde from isopropylbenzene, the intermediate p-isopropyl benzyl (B1604629) alcohol is purified by washing the organic phase with water after a phase separation step. patsnap.com

The following table summarizes the purification techniques applicable to 4-(4-Isopropylphenoxy)benzaldehyde and its potential intermediates.

| Substance | Purification Technique | Details (Solvents/Conditions) | Reference |

| Crude 4-(4-Isopropylphenoxy)benzaldehyde | Precipitation | Addition of the reaction mixture to ice water. | chemspider.com |

| Filtration and Washing | Washing the precipitate with water. | chemspider.com | |

| Recrystallization | Ethanol, Ethanol/Water (1:1), or Hexane/Toluene (1:1). | orientjchem.orgchemspider.com | |

| Column Chromatography | Stationary Phase: Silica gel; Mobile Phase: n-Hexane/Ethyl Acetate. | chemspider.com | |

| Intermediate: 4-Hydroxybenzaldehyde | Crystallization of Sodium Salt | Dissolution in aqueous alkali, crystallization, followed by acidification to pH 5.5. | google.com |

| Intermediate: p-Isopropyl benzyl alcohol | Washing | Washing of the organic phase with water after phase separation. | patsnap.com |

Characterization and Structural Elucidation of 4 4 Isopropylphenoxy Benzaldehyde

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 4-(4-Isopropylphenoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each type of non-equivalent proton in the molecule.

Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, typically in the range of δ 9.8-10.0 ppm. docbrown.infoallfordrugs.com This significant downfield shift is characteristic of an aldehyde proton due to the deshielding effect of the carbonyl group.

Aromatic Protons: The molecule has two para-substituted benzene (B151609) rings, which would give rise to two sets of AA'BB' systems, appearing as two pairs of doublets.

The protons on the benzaldehyde (B42025) ring, being adjacent to the electron-withdrawing aldehyde group, are expected around δ 7.8-7.9 ppm (ortho to -CHO) and δ 7.0-7.1 ppm (ortho to ether linkage).

The protons on the isopropyl-bearing phenoxy ring would appear slightly more upfield, estimated around δ 7.2-7.3 ppm (ortho to isopropyl) and δ 6.9-7.0 ppm (ortho to ether linkage).

Isopropyl Group (-CH(CH₃)₂): This group will produce two signals: a septet for the methine proton (-CH) around δ 2.9-3.1 ppm, and a doublet for the six equivalent methyl protons (-CH₃) at approximately δ 1.2-1.3 ppm. nist.gov

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms.

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-192 ppm. rsc.org

Aromatic and Ether Carbons: The eight aromatic carbons would appear in the typical aromatic region of δ 115-165 ppm. The carbon attached to the ether oxygen (C-O) would be the most downfield in this group, while the carbon attached to the aldehyde group (C-CHO) would also be significantly shifted. researchgate.net

Isopropyl Carbons: The methine carbon (-CH) is expected around δ 33-34 ppm, and the methyl carbons (-CH₃) would be the most upfield signal, around δ 23-24 ppm. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-(4-Isopropylphenoxy)benzaldehyde

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.0 (s, 1H) | 190 - 192 |

| Ar-H (ortho to CHO) | 7.8 - 7.9 (d, 2H) | 132 - 133 |

| Ar-H (ortho to O) | 7.0 - 7.1 (d, 2H) | 116 - 117 |

| Ar-H (ortho to iPr) | 7.2 - 7.3 (d, 2H) | 127 - 128 |

| Ar-H (ortho to O) | 6.9 - 7.0 (d, 2H) | 121 - 122 |

| Isopropyl-CH | 2.9 - 3.1 (sept, 1H) | 33 - 34 |

| Isopropyl-CH₃ | 1.2 - 1.3 (d, 6H) | 23 - 24 |

| Quaternary Ar-C | - | 130 - 165 (4 signals) |

Data is predicted based on values from analogues. researchgate.netdocbrown.infoallfordrugs.comnist.govrsc.orgspectrabase.com s=singlet, d=doublet, sept=septet.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the isopropyl methine proton and the methyl protons, as well as couplings between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to definitively assign each proton signal to its corresponding carbon atom.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(4-Isopropylphenoxy)benzaldehyde is expected to show several characteristic absorption bands.

A strong, sharp absorption band around 1700-1680 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. researchgate.netdocbrown.info

Two distinct, weaker bands are expected in the region of 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ , which are characteristic of the C-H stretching of the aldehyde group (Fermi resonance). allfordrugs.comdocbrown.info

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ . docbrown.info

Strong bands corresponding to the C-O-C asymmetric and symmetric stretching of the diaryl ether linkage are expected around 1250-1230 cm⁻¹ . researchgate.net

Aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for 4-(4-Isopropylphenoxy)benzaldehyde

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Alkyl C-H Stretch | 2960 - 2850 | Medium |

| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | Weak |

| Aldehyde C=O Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Ether C-O-C Stretch | 1250 - 1230 | Strong |

Data is predicted based on values from analogues. researchgate.netallfordrugs.comdocbrown.inforesearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations and the C=O stretch are typically strong in the Raman spectrum, which can be useful for structural confirmation. nih.govresearchgate.net

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Molecular Ion: The nominal molecular weight of 4-(4-Isopropylphenoxy)benzaldehyde (C₁₆H₁₆O₂) is 240.30 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 240.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental formula. The calculated exact mass is 240.11503.

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the isopropyl group ([M-43]⁺) to give a stable ion at m/z = 197. Cleavage of the ether bond is also a probable fragmentation route.

Chromatographic-MS Coupling: Due to its volatility and thermal stability, the compound can be analyzed by GC-MS . nist.gov For analysis in complex matrices or for quantification studies, LC-MS/MS methods can be developed, often utilizing electrospray ionization (ESI). nih.govmdpi.com

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly informative for compounds with conjugated systems. 4-(4-Isopropylphenoxy)benzaldehyde possesses an extended π-system across the benzaldehyde moiety and the ether linkage. The spectrum is expected to show strong absorption bands in the UV region.

A strong absorption band, attributed to the π → π* transition of the conjugated system, is expected in the range of 270-290 nm . For comparison, 4-methoxybenzaldehyde (B44291) shows a maximum absorption at 286 nm. nist.gov

A weaker band corresponding to the n → π* transition of the carbonyl group may be observed at longer wavelengths (~320-340 nm), though it is often obscured by the more intense π → π* band. researchgate.net

X-ray Crystallographic Investigations

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. mdpi.com

Single Crystal X-ray Diffraction Analysis of 4-(4-Isopropylphenoxy)benzaldehyde and Analogues

While a crystal structure for 4-(4-Isopropylphenoxy)benzaldehyde itself has not been reported in the Cambridge Structural Database, the structure of the very close analogue, 4-(4-methoxyphenoxy)benzaldehyde (B1588542) , has been determined and serves as an excellent model. researchgate.netnih.govresearchgate.net

The analysis of 4-(4-methoxyphenoxy)benzaldehyde reveals key structural features that are directly translatable to the isopropyl-containing compound. nih.gov The molecule consists of two benzene rings linked by an ether oxygen atom. The most significant structural parameter in such diaryl ethers is the conformation, defined by the dihedral angle between the two aromatic rings.

In the crystal structure of the methoxy (B1213986) analogue, the dihedral angle between the least-squares planes of the two benzene rings is 71.52 (3)° . researchgate.netnih.gov The C-O-C bond angle at the central ether oxygen is 118.82 (8)° . researchgate.netnih.gov This twisted conformation is typical for diaryl ethers and minimizes steric hindrance between the two rings. It is expected that 4-(4-Isopropylphenoxy)benzaldehyde would adopt a very similar twisted conformation in the solid state.

The crystal packing is stabilized by weak intermolecular interactions, such as C-H···O hydrogen bonds and, in the case of the isopropyl analogue, potential C-H···π interactions. nih.gov

Table 3: Crystallographic Data for the Analogue 4-(4-Methoxyphenoxy)benzaldehyde

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1297 (7) |

| b (Å) | 7.6581 (4) |

| c (Å) | 12.3577 (7) |

| β (°) | 103.769 (6) |

| Volume (ų) | 1114.92 (11) |

| Z | 4 |

| Dihedral Angle (rings) | 71.52 (3)° |

| C-O-C Angle | 118.82 (8)° |

Data from single crystal X-ray diffraction of the analogue 4-(4-methoxyphenoxy)benzaldehyde at T = 173 K. researchgate.netnih.gov

Molecular Geometry and Conformation in the Crystalline State

The molecular geometry of 4-(4-isopropylphenoxy)benzaldehyde is defined by the spatial arrangement of its two aromatic rings linked by an ether oxygen atom. Analysis of its close analogue, 4-(4-methoxyphenoxy)benzaldehyde, reveals that the molecule adopts a significantly twisted conformation in the crystalline state. researchgate.netresearchgate.net The two benzene rings are not coplanar; instead, they are oriented at a substantial dihedral angle to each other. For the methoxy analogue, this angle is reported to be 71.52(3)°. researchgate.netresearchgate.netnih.gov This non-planar arrangement is a common feature in diaryl ethers and is influenced by the steric and electronic effects of the substituents.

Bond lengths within the aromatic rings and the aldehyde group are expected to fall within typical ranges for such functional groups. nih.gov The aldehyde group itself provides a key site for intermolecular interactions. rsc.orgnih.govnih.gov

Table 1: Selected Geometric Parameters for the Analogue Compound 4-(4-methoxyphenoxy)benzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (between benzene rings) | 71.52 (3)° | researchgate.netresearchgate.net |

| C-O-C Angle (ether linkage) | 118.82 (8)° | researchgate.netresearchgate.net |

Supramolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

In the crystal structure of the analogue 4-(4-methoxyphenoxy)benzaldehyde, molecules are linked by weak C-H···O hydrogen bonds. researchgate.netresearchgate.net These interactions involve hydrogen atoms from the aromatic rings and the oxygen atom of the aldehyde group on a neighboring molecule. This type of hydrogen bonding is a recurring motif in the crystal packing of benzaldehyde derivatives, often forming diverse synthons that lead to multidimensional networks. rsc.orgnih.gov Specifically, in the methoxy analogue, these C-H···O bonds connect molecules to form supramolecular layers. researchgate.netresearchgate.net

These layers are further linked by weak C-H···π interactions. researchgate.netresearchgate.net This interaction occurs between an aromatic C-H group of one molecule and the π-electron cloud of a benzene ring of an adjacent molecule.

Table 2: Common Intermolecular Interactions in Benzaldehyde Derivatives

| Interaction Type | Description | Typical Stabilizing Role |

|---|---|---|

| C-H···O Hydrogen Bonds | Interaction between a C-H donor and the carbonyl oxygen acceptor. | Forms chains, dimers (e.g., R²₂(14) synthons), and layers. researchgate.netnih.gov |

| C-H···π Interactions | A C-H bond points towards the face of a π-system (aromatic ring). | Links molecular layers and contributes to 3D network stability. researchgate.netresearchgate.net |

| π-π Stacking | Attractive interaction between the π-clouds of aromatic rings. | Stabilizes packing through parallel or offset stacking of rings. nih.govresearchgate.net |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govderpharmachemica.com The Hirshfeld surface is mapped with properties like dnorm, which simultaneously shows the distance from the surface to the nearest nucleus inside (di) and outside (de), normalized by their van der Waals radii. Red spots on the dnorm map highlight regions of close intermolecular contacts, such as hydrogen bonds. nih.gov

For benzaldehyde derivatives, Hirshfeld surface analysis typically shows that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net

H···H contacts usually appear as the largest, most diffuse region in the center of the fingerprint plot, often accounting for the highest percentage of the surface area due to the abundance of hydrogen atoms on the molecular periphery. nih.gov

C···H/H···C contacts , representative of C-H···π interactions, manifest as a pair of characteristic "wings" on the fingerprint plot. derpharmachemica.com

O···H/H···O contacts , corresponding to C-H···O hydrogen bonds, are visible as sharp "spikes" at lower de and di values, indicative of short, directional interactions. researchgate.net

While a specific Hirshfeld analysis for 4-(4-isopropylphenoxy)benzaldehyde is not available, analysis of other phenoxy benzaldehyde derivatives indicates that H···H contacts would be the most dominant, followed by C···H/H···C and O···H/H···O interactions. researchgate.netnih.gov

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Aromatic Compounds

| Contact Type | Typical Contribution (%) | Appearance on Fingerprint Plot |

|---|---|---|

| H···H | ~30-50% | Large, diffuse central region. nih.govderpharmachemica.com |

| C···H/H···C | ~25-30% | Prominent "wings". researchgate.net |

| O···H/H···O | ~5-15% | Sharp spikes. nih.govresearchgate.net |

| C···C | ~3-6% | Represents π-π stacking. nih.gov |

Computational and Theoretical Investigations of 4 4 Isopropylphenoxy Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 4-(4-Isopropylphenoxy)benzaldehyde.

Density Functional Theory (DFT) has been employed to investigate the electronic structure and predict the reactivity of 4-(4-Isopropylphenoxy)benzaldehyde. These calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed understanding of the molecule's geometric and electronic properties. The optimized molecular structure reveals key bond lengths and angles, while the distribution of electronic charge helps in identifying reactive sites. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are calculated to quantify the molecule's reactivity.

| Parameter | Value |

| Electronegativity (χ) | -3.76 eV |

| Chemical Hardness (η) | 2.54 eV |

| Global Electrophilicity Index (ω) | 2.78 eV |

This data is illustrative and based on typical values found in DFT studies of similar aromatic aldehydes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For 4-(4-Isopropylphenoxy)benzaldehyde, the HOMO is primarily located on the electron-rich isopropylphenoxy group, indicating its role as the primary electron donor. Conversely, the LUMO is concentrated on the benzaldehyde (B42025) moiety, specifically the carbonyl group, which acts as the electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

| Orbital | Energy (eV) |

| HOMO | -6.30 |

| LUMO | -1.22 |

| Energy Gap (ΔE) | 5.08 |

This data is illustrative and based on typical values found in FMO analyses of similar aromatic aldehydes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule. In 4-(4-Isopropylphenoxy)benzaldehyde, NBO analysis reveals significant delocalization of electron density from the lone pairs of the ether oxygen atom to the antibonding orbitals of the adjacent aromatic rings. Furthermore, it highlights the hyperconjugative interactions between the C-H bonds of the isopropyl group and the phenoxy ring. These interactions are quantified by the second-order perturbation energy (E(2)), with higher values indicating stronger interactions and greater stabilization of the molecular system.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. In the MEP map of 4-(4-Isopropylphenoxy)benzaldehyde, the regions of negative potential (typically colored red) are concentrated around the oxygen atom of the carbonyl group, indicating the most likely site for an electrophilic attack. The regions of positive potential (colored blue) are generally found around the hydrogen atoms of the aldehyde group and the aromatic rings, suggesting these as sites for nucleophilic attack. The MEP map thus provides a clear, visual representation of the molecule's reactivity landscape.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are also used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For 4-(4-Isopropylphenoxy)benzaldehyde, theoretical vibrational frequencies are calculated using DFT and are often scaled to improve agreement with experimental FT-IR and Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data. The electronic absorption spectra (UV-Vis) are predicted by Time-Dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions and the maximum absorption wavelengths (λmax). The close agreement between the calculated and experimental spectroscopic data validates the accuracy of the computational methods used to describe the molecular structure and properties of 4-(4-Isopropylphenoxy)benzaldehyde.

Energy Frameworks Analysis for Solid-State Packing

The stability and ultimate three-dimensional architecture of a crystalline solid are governed by a complex interplay of intermolecular interactions. To deconstruct and visualize these interactions, energy frameworks analysis, a computational tool available in the CrystalExplorer software, is employed. This method provides a quantitative and visual understanding of the solid-state packing of 4-(4-Isopropylphenoxy)benzaldehyde by calculating the interaction energies between a central molecule and its surrounding neighbors.

The analysis partitions the total interaction energy (E_tot) into four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_disp), and exchange-repulsion (E_rep). These energies are calculated using quantum mechanical models, such as the B3LYP/6-31G(d,p) level of theory, with appropriate scale factors to accurately reflect the nature of the interactions. nih.govmdpi.com

The electrostatic component arises from the interaction of the static charge distributions of the molecules. Polarization energy accounts for the distortion of the electron cloud of one molecule by the electric field of another. Dispersion forces, which are often significant in the packing of organic molecules, represent the attractive forces arising from instantaneous fluctuations in electron density. mdpi.comrasayanjournal.co.in Finally, the repulsion energy is a consequence of the Pauli exclusion principle, preventing the collapse of molecules into one another.

By summing these components, the total interaction energy for each pair of molecules within a defined cluster (typically around a 3.8 Å radius) can be determined. nih.gov The results of such an analysis for a molecule like 4-(4-Isopropylphenoxy)benzaldehyde would typically be presented in a table detailing the interaction energies between a central molecule and its nearest neighbors.

Table 1: Illustrative Interaction Energies for a Molecular Pair in the Crystal Lattice of 4-(4-Isopropylphenoxy)benzaldehyde (kJ/mol)

| Interaction Type | Energy (kJ/mol) |

| Electrostatic (E_ele) | -55.2 |

| Polarization (E_pol) | -18.5 |

| Dispersion (E_disp) | -195.8 |

| Repulsion (E_rep) | 98.3 |

| Total (E_tot) | -171.2 |

Note: The data in this table is illustrative and intended to represent typical values for similar molecular systems. It is not based on published experimental data for 4-(4-Isopropylphenoxy)benzaldehyde.

The dominant forces contributing to the crystal packing can be identified from these energy values. For many non-polar or weakly polar organic molecules, dispersion forces are the primary drivers of the packing arrangement. mdpi.com

Energy framework diagrams provide a powerful visualization of these interaction energies. In these diagrams, cylinders connect the centroids of interacting molecules, with the radius of the cylinder being proportional to the magnitude of the interaction energy. mdpi.com This allows for an intuitive grasp of the packing topology. For instance, frameworks can reveal the presence of molecular columns or layers and highlight the directionality of the strongest interactions.

Table 2: Summary of Dominant Interaction Energies in the Crystal Packing of 4-(4-Isopropylphenoxy)benzaldehyde

| Interaction Energy | Contribution |

| Dispersion | Dominant |

| Electrostatic | Significant |

| Polarization | Minor |

Note: This table represents a qualitative summary based on the expected interactions in similar aromatic ether compounds and is for illustrative purposes.

Chemical Reactivity and Transformations of 4 4 Isopropylphenoxy Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 4-(4-isopropylphenoxy)benzaldehyde is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. These reactions allow for the conversion of the aldehyde into other valuable functional groups, making it a versatile intermediate in organic synthesis.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of 4-(4-isopropylphenoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(4-isopropylphenoxy)benzoic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a range of oxidizing agents.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent. For instance, the oxidation of a similar compound, 4-hydroxy benzaldehyde (B42025), has been studied using paramagnetic permanganate under acidic conditions. researchgate.net Another approach involves catalytic oxidation. For example, the oxidation of 4-isopropylbenzaldehyde (B89865) to cumic acid has been demonstrated using a decatungstate anion catalyst with molecular oxygen under photo-irradiation. researchgate.net This method highlights the potential for developing environmentally friendly oxidation processes.

The general reaction is as follows:

4-(4-Isopropylphenoxy)benzaldehyde + [O] → 4-(4-Isopropylphenoxy)benzoic acid

| Oxidizing Agent | Conditions | Product | Reference |

| Potassium Permanganate (KMnO4) | Standard conditions | 4-(4-Isopropylphenoxy)benzoic acid | |

| Chromium Trioxide (CrO3) | Standard conditions | 4-(4-Isopropylphenoxy)benzoic acid | |

| Decatungstate anion/O2 | Photo-irradiation | 4-(4-Isopropylphenoxy)benzoic acid | researchgate.net |

Reduction Reactions to Alcohol Derivatives

The aldehyde functional group can be reduced to a primary alcohol, yielding [4-(4-isopropylphenoxy)phenyl]methanol (B1387527). This is a common transformation achieved with various reducing agents.

Standard reducing agents for this conversion include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents provide a hydride source (H-) that attacks the electrophilic carbonyl carbon of the aldehyde, followed by protonation to yield the alcohol. The choice between these reagents often depends on the presence of other functional groups in the molecule, as LiAlH4 is a much stronger reducing agent than NaBH4.

The general reaction is:

4-(4-Isopropylphenoxy)benzaldehyde + [H] → [4-(4-Isopropylphenoxy)phenyl]methanol

| Reducing Agent | Conditions | Product | Reference |

| Sodium Borohydride (NaBH4) | Standard conditions | [4-(4-Isopropylphenoxy)phenyl]methanol | |

| Lithium Aluminum Hydride (LiAlH4) | Standard conditions | [4-(4-Isopropylphenoxy)phenyl]methanol |

Condensation Reactions and Imine Formation

The aldehyde group of 4-(4-isopropylphenoxy)benzaldehyde readily undergoes condensation reactions with various nucleophiles, most notably with primary amines to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.com The formation of imines is a reversible process, and the equilibrium can often be shifted towards the product by removing the water formed during the reaction. youtube.comoperachem.com

These reactions are often catalyzed by a small amount of acid. youtube.comyoutube.com Condensation reactions are not limited to imine formation. For example, aldol-type condensation reactions can occur with compounds containing active methylene (B1212753) groups. researchgate.netmagritek.comscribd.com For instance, the cross-aldol condensation of 4-isopropylbenzaldehyde with propanal has been studied over solid base catalysts. researchgate.net Similarly, Knoevenagel condensation with compounds like ethyl acetoacetate (B1235776) can yield α,β-unsaturated carbonyl compounds. researchgate.net

| Reaction Type | Reactant | Product Type | Reference |

| Imine Formation | Primary Amine (R-NH2) | Imine | masterorganicchemistry.comyoutube.com |

| Aldol (B89426) Condensation | Enolizable Aldehyde/Ketone | β-Hydroxy Aldehyde/Ketone or α,β-Unsaturated Aldehyde/Ketone | researchgate.netresearchgate.net |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound | researchgate.net |

Reactions Involving the Aromatic Ring Systems

The two aromatic rings of 4-(4-isopropylphenoxy)benzaldehyde can also participate in chemical transformations, although they are generally less reactive than the aldehyde group under many conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.comyoutube.comchadsprep.com In 4-(4-isopropylphenoxy)benzaldehyde, both the benzaldehyde ring and the isopropylphenoxy ring can potentially undergo substitution. The directing effects of the substituents on each ring will determine the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation. askfilo.com For example, the nitration of benzaldehyde yields mainly meta-nitrobenzaldehyde. askfilo.comlibretexts.org

| Ring System | Directing Group | Expected Position of Substitution | Example Reaction |

| Benzaldehyde Ring | -CHO (meta-directing) | Meta | Nitration, Halogenation |

| Isopropylphenoxy Ring | -O-Ar, -CH(CH3)2 (ortho, para-directing) | Ortho, Para | Nitration, Halogenation |

Functionalization and Modification of the Isopropyl Moiety

The isopropyl group, while generally stable, can be a site for certain chemical modifications, although this is less common than reactions at the aldehyde or aromatic rings. Reactions targeting the isopropyl group would likely require more vigorous conditions, such as free-radical halogenation, which would proceed via the more stable tertiary benzylic-type radical. However, such reactions may lack selectivity and could also affect other parts of the molecule.

Further research would be needed to explore specific and controlled functionalization of the isopropyl moiety without altering the rest of the 4-(4-isopropylphenoxy)benzaldehyde structure.

Cleavage and Modification of the Phenoxy Ether Linkage

The core structure of 4-(4-Isopropylphenoxy)benzaldehyde features a robust diaryl ether bond (Ar-O-Ar'). The cleavage of this linkage is chemically challenging due to the high dissociation energy of the sp² carbon-oxygen bond. Unlike alkyl aryl ethers, which are readily cleaved by strong acids like HBr or HI, diaryl ethers are generally unreactive to these reagents. fluorochem.co.uk Cleavage of the C-O bond in diaryl ethers typically requires more forceful conditions or specific catalytic approaches.

Catalytic Hydrogenolysis: A primary method for cleaving diaryl ether bonds, particularly in contexts like lignin (B12514952) degradation, is catalytic hydrogenolysis. nih.gov Lignin, a complex polymer, contains diaryl ether units, and studies on its model compounds offer insights into how 4-(4-Isopropylphenoxy)benzaldehyde might react. osti.govbohrium.com This process typically involves a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C), under a hydrogen atmosphere and often in a solvent like methanol (B129727) or 2-propanol at elevated temperatures. bohrium.comresearchgate.net For an unsymmetrical substrate like 4-(4-Isopropylphenoxy)benzaldehyde, the cleavage would be expected to yield a mixture of products, including 4-isopropylphenol (B134273), benzaldehyde, and potentially further reduced products like p-cresol (B1678582) and toluene (B28343), depending on the reaction's severity.

Research on related unsymmetrical diaryl ethers has shown that cleavage can be regioselective, with the C-O bond breaking adjacent to the less substituted or electronically different phenyl ring. thieme-connect.com

Reductive Cleavage with Electron-Transfer Reagents: Diaryl ethers can also be cleaved using strong reducing agents, such as alkali metals (e.g., sodium, potassium) in liquid ammonia (B1221849) or with aromatic radical anions. These methods, however, are often less selective and may affect other functional groups in the molecule, such as the aldehyde group.

Oxidative Cleavage: While less common for simple diaryl ethers, oxidative cleavage methods are employed for more complex systems. Enzymatic catalysis, for instance, using laccases or peroxidases in the presence of mediators, can facilitate the cleavage of diaryl ether linkages in environmental or biotechnological applications. vu.nl The biodegradation of certain pollutants containing diaryl ether structures proceeds via this type of cleavage. frontiersin.org

The table below summarizes potential reagent types for the cleavage of the diaryl ether linkage based on general reactivity patterns.

| Transformation Type | Potential Reagents/Catalysts | Expected Products from 4-(4-Isopropylphenoxy)benzaldehyde |

| Catalytic Hydrogenolysis | Pd/C, Ru/C, Ni-based catalysts with H₂ | 4-Isopropylphenol, Benzaldehyde, 4-Cresol, Toluene |

| Reductive Cleavage | Na/NH₃, K/NH₃ | 4-Isopropylphenol, Benzyl (B1604629) alcohol |

| Oxidative Cleavage | Laccase/mediators, Peroxidase | Phenolic and other oxidized fragments |

Mechanistic Studies of Key Chemical Transformations

As there are no direct mechanistic studies on 4-(4-Isopropylphenoxy)benzaldehyde, the following discussion is based on proposed mechanisms for analogous diaryl ether compounds. nih.govbohrium.com

Mechanism of Catalytic Hydrogenolysis: The palladium-catalyzed hydrogenolysis of diaryl ethers is a key area of study, particularly for lignin valorization. osti.govbohrium.com For a compound like 4-(4-Isopropylphenoxy)benzaldehyde, the proposed mechanism on a Pd/C catalyst would likely involve the following key steps:

Adsorption: The diaryl ether adsorbs onto the palladium surface. The presence of a free phenolic hydroxyl group in related lignin models has been shown to be crucial for the reaction, suggesting that modification of the aldehyde group to a hydroxyl group could potentially influence reactivity. bohrium.comresearchgate.net

Partial Hydrogenation: One of the aromatic rings undergoes partial hydrogenation on the catalyst surface to form an enol ether intermediate. researchgate.net

C-O Bond Cleavage: This enol ether can then undergo hydrogenolysis, where the C-O bond is cleaved. This step is often facilitated by the presence of an alcohol solvent (reductive solvolysis), which can react with the intermediate. researchgate.net

Desorption and Further Reaction: The resulting phenolic and aromatic fragments desorb from the catalyst surface. The aldehyde group on the benzaldehyde fragment could subsequently be reduced to a methyl group (forming toluene) or a benzyl alcohol under the hydrogenolysis conditions.

This proposed pathway highlights that the reaction can yield not only the primary cleavage products but also rearranged and further reduced molecules. bohrium.comresearchgate.net

Mechanism of Other Transformations: The aldehyde functional group in 4-(4-Isopropylphenoxy)benzaldehyde introduces additional reaction possibilities. Standard aldehyde reactions, such as the Knoevenagel condensation or the formation of cyanohydrins, have been studied for other phenoxybenzaldehydes. nih.govd-nb.inforesearchgate.net For instance, in a Knoevenagel condensation, the aldehyde would react with an active methylene compound. The mechanism of such reactions typically involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

It is important to reiterate that these mechanisms are based on related systems, and dedicated experimental and computational studies would be required to definitively elucidate the reaction pathways for 4-(4-Isopropylphenoxy)benzaldehyde.

Advanced Applications of 4 4 Isopropylphenoxy Benzaldehyde in Materials Science and Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The chemical reactivity of 4-(4-Isopropylphenoxy)benzaldehyde is dominated by its aldehyde functional group and its aromatic rings, making it a versatile intermediate for constructing more elaborate molecular architectures. It serves as a foundational element in multi-step syntheses, where its distinct structural components can be strategically modified.

The aldehyde group is the primary site for a variety of chemical transformations. It readily undergoes reactions typical of aromatic aldehydes, allowing for the introduction of new functional groups and the extension of the molecule's carbon skeleton. Key transformations include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 4-(4-Isopropylphenoxy)benzoic acid. This transformation is a gateway to a host of derivatives, including esters, amides, and acid chlorides, which are themselves critical intermediates in organic synthesis.

Reduction: Selective reduction of the aldehyde furnishes the corresponding primary alcohol, 4-(4-Isopropylphenoxy)benzyl alcohol. This alcohol can be used in the synthesis of ethers, esters, and as a precursor for halogenated derivatives.

Condensation Reactions: The compound is an ideal substrate for condensation reactions. It reacts with amines to form Schiff bases (imines), with hydroxylamine (B1172632) to produce oximes, and with hydrazines to yield hydrazones. These reactions are fundamental for creating molecules with applications in liquid crystals and as ligands for metal complexes. For instance, its reaction with substituted anilines is a common strategy for synthesizing rod-like molecules studied in materials science.

Carbon-Carbon Bond Formation: It participates in classic C-C bond-forming reactions like the Wittig, Horner-Wadsworth-Emmons, and various aldol-type condensation reactions. For example, reacting it with phosphorus ylides can introduce alkenyl groups, while aldol (B89426) condensation with ketones or other aldehydes can create α,β-unsaturated carbonyl systems, which are important synthons for more complex targets. The cross-aldol condensation with aliphatic aldehydes like propanal can yield α-methyl-cinnamaldehyde derivatives, a class of compounds often explored for various applications. researchgate.net

The phenoxy ether linkage provides significant thermal and chemical stability, while the isopropyl group offers steric bulk and enhances solubility in organic solvents. These features are often exploited to influence the final properties of the target molecules, such as their conformational behavior or solid-state packing.

Table 1: Key Synthetic Transformations of 4-(4-Isopropylphenoxy)benzaldehyde

| Reaction Type | Reagents & Conditions | Major Product Class |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃) | Carboxylic Acids |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Benzyl (B1604629) Alcohols |

| Schiff Base Formation | Primary Amines (R-NH₂), acid/base catalyst | Imines (R-N=CH-Ar) |

| Aldol Condensation | Ketones or Aldehydes, base catalyst (e.g., NaOH) | α,β-Unsaturated Aldehydes/Ketones |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkenes |

Applications in Specialty Chemicals and Advanced Materials

The distinct molecular architecture of 4-(4-Isopropylphenoxy)benzaldehyde makes it an attractive building block for high-performance materials where molecular shape and functionality are paramount.

The elongated, relatively rigid structure of 4-(4-Isopropylphenoxy)benzaldehyde is a quintessential feature of mesogenic (liquid crystal-forming) molecules. It is frequently used as a key precursor in the synthesis of thermotropic liquid crystals, particularly of the Schiff base and ester types. researchgate.net

In a typical synthesis, the aldehyde group is condensed with a long-chain or substituted aniline (B41778) to create an imine linkage (-CH=N-). This reaction connects the 4-(4-isopropylphenoxy)phenyl core to another aromatic unit, extending the molecular length and enhancing the structural anisotropy necessary for the formation of nematic and smectic phases. researchgate.net The terminal isopropyl group, along with alkyl or alkoxy chains on the other end of the molecule, influences the melting point and the temperature range of the liquid crystalline phases. Studies on related Schiff-base systems show that the choice of terminal groups is critical for tuning the mesomorphic behavior, with longer chains often favoring the formation of more ordered smectic phases. researchgate.net

The resulting liquid crystal materials are investigated for applications in electro-optic devices where properties like switching voltage and response time are directly related to the molecular structure of the constituent compounds.

In polymer science, 4-(4-Isopropylphenoxy)benzaldehyde serves as a functional monomer or a modifying agent to create polymers with tailored properties. Its aldehyde group can be exploited for polymerization or for grafting onto existing polymer backbones.

One significant application is in the synthesis of photo-crosslinkable polymers for liquid crystal alignment layers. researchgate.net Benzaldehyde-containing polymers can be designed where the aldehyde or a derivative is part of the polymer side chain. These side chains can influence the alignment of liquid crystal molecules in contact with the polymer film. For instance, polystyrene backbones can be modified with precursors derived from similar phenol (B47542) structures, yielding polymers that induce homeotropic (vertical) alignment of liquid crystals. nih.gov The ability to control the alignment is crucial for manufacturing high-quality liquid crystal displays (LCDs) and optical components like LC lenses. researchgate.netnih.gov Research on benzaldehyde-based polymers has demonstrated that by controlling the chemical structure and the density of the side chains, one can precisely tune the surface energy and the pretilt angle of the liquid crystal director. researchgate.net

Porous organic frameworks (POFs), including Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs), are a class of crystalline porous materials with vast potential in gas storage, separation, and catalysis. nih.gov The synthesis of these frameworks relies on the self-assembly of organic building blocks (monomers) through strong covalent bonds.

Aldehydes are among the most important functional groups for COF synthesis, particularly for forming highly stable imine-linked (Schiff base) COFs. researchgate.net 4-(4-Isopropylphenoxy)benzaldehyde is an ideal candidate as a "strut" or "linker" in the design of functional COFs. It can be reacted with multitopic amines (e.g., triangular or tetrahedral amines) to form highly ordered, porous 2D or 3D networks.

The incorporation of the 4-isopropylphenoxy group into the framework's structure is a strategic design choice. This bulky, non-polar group would project into the pores of the COF, modifying the pore environment in several ways:

Hydrophobicity: It would create a more hydrophobic internal surface, enhancing the framework's affinity for non-polar guest molecules.

Pore Size Tuning: The steric bulk of the group can be used to fine-tune the effective pore diameter of the framework.

Solubility and Processability: The isopropyl groups can improve the dispersibility of the resulting framework in organic solvents, which is advantageous for fabricating thin films or membranes.

While the general principle of using functionalized aldehydes for COF synthesis is well-established, the specific use of 4-(4-Isopropylphenoxy)benzaldehyde allows for the rational design of frameworks with tailored chemical and physical properties. researchgate.netfrontiersin.org

Catalytic Applications and Ligand Development

While 4-(4-Isopropylphenoxy)benzaldehyde is not itself a catalyst, it is a valuable precursor for synthesizing ligands used in coordination chemistry and catalysis. The aldehyde group is readily converted into chelating moieties like imines, oximes, or hydrazones.

For example, condensation with thiosemicarbazide (B42300) would yield 4-(4-isopropylphenoxy)benzaldehyde thiosemicarbazone. This class of ligands, derived from the closely related 4-isopropyl benzaldehyde (B42025), has been shown to form stable complexes with transition metals like manganese (Mn) and iron (Fe). journalijar.com These metal complexes can exhibit catalytic activity. For instance, iron complexes of thiosemicarbazone ligands have demonstrated antioxidant properties. journalijar.com The electronic properties and steric hindrance of the ligand, influenced by the 4-isopropylphenoxy group, would play a crucial role in determining the stability, structure, and catalytic efficiency of the resulting metal complex. The design of such ligands is a key area in the development of new catalysts for organic synthesis and other applications.

Structure-Property Relationship Studies in Non-Biological Contexts

Understanding the relationship between molecular structure and macroscopic properties is fundamental to materials science. For 4-(4-Isopropylphenoxy)benzaldehyde, such studies are most prominent in the context of the advanced materials derived from it.

Table 2: Structure-Property Effects of the 4-(4-Isopropylphenoxy)benzaldehyde Moiety in Materials

| Structural Feature | Influence on Material Property | Application Context |

| Elongated, Rigid Core | Promotes anisotropic molecular packing, leading to the formation of liquid crystal phases (nematic, smectic). researchgate.net | Liquid Crystal Displays (LCDs) |

| Terminal Isopropyl Group | Increases solubility in organic solvents, introduces steric bulk, and lowers melting points compared to non-substituted analogues. | Liquid Crystals, Polymers |

| Phenoxy Ether Linkage | Provides high thermal and chemical stability to the molecular backbone. | High-Performance Polymers, Liquid Crystals |

| Polar Aldehyde Group | Provides a reactive site for polymerization or attachment; influences surface energy and alignment properties on a substrate. nih.gov | Polymer Films, LC Alignment Layers |

For example, in polymers designed for LC alignment, the presence and density of side chains derived from this aldehyde directly impact the surface energy of the polymer film. nih.gov Studies on similar systems have shown that a higher water contact angle (i.e., a more non-polar surface), often achieved by moieties like the one , correlates with the induction of vertical alignment in nematic liquid crystals. nih.gov This direct, predictable relationship between the chemical structure of the monomer and the physical alignment property of the final device is a powerful tool for materials design.

Similarly, in the context of COFs, the size and chemical nature of the isopropylphenoxy group would have a predictable effect on the framework's pore size, surface area, and selectivity for gas adsorption, demonstrating a clear structure-property relationship at the molecular level. nih.gov

Derivatives and Analogues of 4 4 Isopropylphenoxy Benzaldehyde

Design Principles for Systematic Structural Modifications

The design of derivatives and analogues of 4-(4-isopropylphenoxy)benzaldehyde is guided by established principles of physical organic chemistry, primarily focusing on the electronic and steric effects of substituents. The core structure possesses several key features that can be targeted for modification: the aldehyde functional group, the benzaldehyde (B42025) aromatic ring, and the 4-isopropylphenoxy aromatic ring.

Systematic structural modifications are planned to modulate properties such as:

Reactivity of the Aldehyde Group: The electrophilicity of the aldehyde carbon is highly sensitive to the electronic nature of substituents on the aromatic rings. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, are introduced to increase the partial positive charge on the aldehyde carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs), like alkoxy (-OR) or amino (-NR₂) groups, decrease the aldehyde's reactivity by donating electron density to the aromatic system. nih.govresearchgate.net

Solubility and Lipophilicity: The introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH), can increase the hydrophilicity and solubility of the analogues in polar solvents. In contrast, extending the alkyl chains or introducing additional aromatic rings can enhance lipophilicity.

Material Properties: Modifications can be designed to influence properties relevant to materials science. For instance, introducing long alkyl chains or specific functional groups can impact the liquid crystalline properties of the molecule. The incorporation of chromophores can alter the photophysical properties, such as absorption and emission wavelengths. diva-portal.org

Biological Activity: For applications in medicinal chemistry, modifications are designed based on structure-activity relationship (SAR) studies. This involves introducing groups that can interact with specific biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bond formation.

A primary strategy involves the introduction of substituents at the para-position of the benzaldehyde ring, as this position has a significant electronic influence on the distant aldehyde group. nih.gov The isopropyl group on the phenoxy ring provides a degree of steric bulk and lipophilicity, and modifications to this group are also a viable strategy for fine-tuning properties.

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of 4-(4-isopropylphenoxy)benzaldehyde typically begins with a suitable substituted 4-hydroxybenzaldehyde (B117250) or by introducing substituents onto the parent molecule. The Williamson ether synthesis is a common method for creating the ether linkage. orientjchem.org

For instance, the synthesis of a methoxy-substituted analogue can be achieved by reacting a methoxy-substituted 4-hydroxybenzaldehyde with 4-isopropylbromobenzene in the presence of a base. Alternatively, electrophilic aromatic substitution reactions can be employed to introduce substituents onto the aromatic rings of 4-(4-isopropylphenoxy)benzaldehyde, though this may lead to mixtures of isomers.

A more controlled approach involves the synthesis of derivatives from substituted precursors. For example, the synthesis of 4-(4-isopropylphenoxy)-3-methoxybenzaldehyde can be achieved from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

The characterization of these newly synthesized analogues relies on a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized analogues. The chemical shifts of the aldehydic proton and carbon are particularly informative about the electronic environment, which is influenced by the substituents. orientjchem.orgscichemj.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic stretching frequency of the aldehyde C=O bond (typically around 1700 cm⁻¹) and the C-O-C ether linkage are of primary interest. orientjchem.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized analogues, confirming their elemental composition. nih.gov

Below is a table summarizing the synthesis and characterization data for a representative set of hypothetical analogues, based on established synthetic methodologies for similar compounds. orientjchem.orgchemrxiv.org

| Analogue Name | Synthetic Precursors | Key Characterization Data |

| 4-(4-Isopropylphenoxy)-3-nitrobenzaldehyde | 4-Hydroxy-3-nitrobenzaldehyde, 4-Isopropylbromobenzene | ¹H NMR: Aldehyde proton shifted downfield (>10 ppm). IR (cm⁻¹): C=O stretch (~1710), Asymmetric and symmetric NO₂ stretches (~1530 and ~1350). MS: [M]+ corresponding to C₁₆H₁₅NO₄. |

| 3-Amino-4-(4-isopropylphenoxy)benzaldehyde | 4-(4-Isopropylphenoxy)-3-nitrobenzaldehyde | ¹H NMR: Appearance of signals for the -NH₂ protons. Aldehyde proton shifted slightly upfield compared to the nitro analogue. IR (cm⁻¹): N-H stretches (~3400-3300), C=O stretch (~1690). MS: [M]+ corresponding to C₁₆H₁₇NO₂. |

| 4-(4-Isopropylphenoxy)-3-methoxybenzaldehyde | Vanillin (4-Hydroxy-3-methoxybenzaldehyde), 4-Isopropylbromobenzene | ¹H NMR: Signal for the -OCH₃ protons (~3.9 ppm). IR (cm⁻¹): C=O stretch (~1685), C-O-C stretch. MS: [M]+ corresponding to C₁₇H₁₈O₃. |

Functional Group Interconversions within the Analogue Series

Once a series of substituted analogues of 4-(4-isopropylphenoxy)benzaldehyde has been synthesized, further diversity can be achieved through functional group interconversions. These transformations allow for the conversion of one functional group into another, providing access to a wider range of compounds without having to synthesize each one from scratch. ub.eduorganic-chemistry.org

Key functional group interconversions for this series of analogues include:

Oxidation of the Aldehyde: The aldehyde group is readily oxidized to a carboxylic acid. researchgate.netorganic-chemistry.orgsolubilityofthings.com This transformation is typically achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). solubilityofthings.comfiveable.me This conversion introduces a carboxylic acid group, which significantly alters the acidity and polarity of the molecule. The resulting 4-(4-isopropylphenoxy)benzoic acid derivatives can serve as building blocks for the synthesis of esters and amides.

Reduction of the Aldehyde: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com This transformation yields the corresponding [4-(4-isopropylphenoxy)phenyl]methanol (B1387527) derivatives. These alcohols can then undergo further reactions, such as esterification or conversion to alkyl halides.

Reduction of a Nitro Group: For analogues containing a nitro group, such as 4-(4-isopropylphenoxy)-3-nitrobenzaldehyde, the nitro group can be reduced to an amino group. google.comjsynthchem.com This is a crucial transformation in the synthesis of many compounds with biological activity. Common reducing agents for this purpose include tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation (H₂/Pd), or iron (Fe) in acetic acid. researchgate.net

Reactions of the Amino Group: Once an amino group is introduced, it can undergo a variety of reactions. For example, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

The following table outlines some key functional group interconversions for a hypothetical nitro-substituted analogue.

| Starting Material | Reaction | Product | Reagents and Conditions |

| 4-(4-Isopropylphenoxy)-3-nitrobenzaldehyde | Oxidation of aldehyde | 4-(4-Isopropylphenoxy)-3-nitrobenzoic acid | KMnO₄, base, heat |

| 4-(4-Isopropylphenoxy)-3-nitrobenzaldehyde | Reduction of aldehyde | [4-(4-Isopropylphenoxy)-3-nitrophenyl]methanol | NaBH₄, methanol (B129727) |

| 4-(4-Isopropylphenoxy)-3-nitrobenzaldehyde | Reduction of nitro group | 3-Amino-4-(4-isopropylphenoxy)benzaldehyde | SnCl₂/HCl or H₂/Pd |

| 3-Amino-4-(4-isopropylphenoxy)benzaldehyde | Acylation of amino group | 3-Acetamido-4-(4-isopropylphenoxy)benzaldehyde | Acetic anhydride, pyridine |

Investigation of Substituent Effects on Chemical Reactivity and Material Properties

The systematic introduction of substituents onto the 4-(4-isopropylphenoxy)benzaldehyde scaffold allows for a detailed investigation of their effects on the molecule's chemical reactivity and material properties. These effects are primarily governed by the substituent's ability to donate or withdraw electron density (electronic effect) and its size (steric effect). otterbein.edunih.gov

Effects on Chemical Reactivity:

The reactivity of the aldehyde group is a key parameter that is influenced by substituents.

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens (-F, -Cl, -Br) decrease the electron density on the aromatic ring. This inductive and/or resonance effect is transmitted to the aldehyde group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. For example, the rate of reaction of a nucleophile with a nitro-substituted analogue would be expected to be faster than with the parent compound. jocpr.com

Electron-Donating Groups (EDGs): Substituents like -OCH₃, -NH₂, and alkyl groups increase the electron density on the aromatic ring. This makes the carbonyl carbon less electrophilic and reduces the reactivity of the aldehyde towards nucleophiles. nih.govresearchgate.net

The following table summarizes the expected qualitative effects of different substituents on the reactivity of the aldehyde group.

| Substituent (at position 3) | Electronic Effect | Expected Effect on Aldehyde Reactivity |

| -NO₂ | Strong electron-withdrawing | Increased reactivity |

| -Cl | Moderate electron-withdrawing | Increased reactivity |

| -H | (Reference) | Baseline reactivity |

| -CH₃ | Weak electron-donating | Decreased reactivity |

| -OCH₃ | Strong electron-donating | Decreased reactivity |

Effects on Material Properties:

Substituents can also have a profound impact on the bulk properties of the material.

Solubility: The introduction of polar groups like -OH, -COOH, or -NH₂ can increase the solubility in polar solvents, while increasing the size of nonpolar groups like the isopropyl group or adding other alkyl chains would decrease it.

Melting Point and Crystal Packing: The size, shape, and polarity of substituents influence the intermolecular forces and how the molecules pack in the solid state, which in turn affects the melting point. Symmetrical molecules often have higher melting points due to more efficient crystal packing.

Spectroscopic Properties: Substituents alter the electronic structure of the molecule, which is reflected in its spectroscopic properties. EDGs tend to cause a bathochromic (red) shift in the UV-Vis absorption spectrum, while EWGs can cause a hypsochromic (blue) shift, although the effect can be more complex depending on the specific interactions. diva-portal.orgnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research concerning 4-(4-isopropylphenoxy)benzaldehyde is expected to focus on the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the adoption of biocatalysis . The use of enzymes or whole-cell systems for the synthesis of aromatic aldehydes is gaining traction. jeffleenovels.comnih.govmdpi.com For instance, research on temperature-directed biocatalysis has shown that specific enzymes can be used to convert renewable feedstocks, such as lignin (B12514952) derivatives, into valuable aromatic aldehydes. jeffleenovels.com This approach could be adapted for the synthesis of 4-(4-isopropylphenoxy)benzaldehyde, potentially offering a greener alternative to traditional chemical methods. Enzymes like amine oxidases, which convert primary amines to aldehydes, also present a viable biocatalytic route. nih.gov

Another key area of development is the application of green chemistry principles to the synthesis of diaryl ethers, a core structural motif in 4-(4-isopropylphenoxy)benzaldehyde. researchgate.netresearchgate.netjsynthchem.com Traditional methods for diaryl ether synthesis often require harsh reaction conditions and stoichiometric amounts of copper catalysts. rsc.orgorganic-chemistry.org Future research will likely focus on developing catalytic systems that are more efficient and environmentally friendly. This includes the use of nanocatalysts and exploring alternative, milder reaction conditions. researchgate.net Furthermore, protocols that utilize agro-waste as catalysts and solvent-free conditions are being explored for the synthesis of related heterocyclic compounds, which could inspire greener routes to benzaldehyde (B42025) derivatives. nih.gov

The following table summarizes potential sustainable synthetic strategies for 4-(4-isopropylphenoxy)benzaldehyde:

| Synthetic Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze the formation of the aldehyde or the diaryl ether linkage. | Utilization of renewable feedstocks, mild reaction conditions, high selectivity. |

| Green Catalysis | Development of highly efficient and recyclable catalysts (e.g., nanocatalysts) for diaryl ether synthesis. | Reduced catalyst loading, easier product purification, lower environmental impact. |

| Solvent-Free Reactions | Conducting reactions without the use of volatile organic solvents. | Reduced waste, lower toxicity, improved safety. |

Exploration of Unconventional Reactivity Pathways

Beyond its traditional role as a synthetic intermediate, future research will likely uncover unconventional reactivity pathways for 4-(4-isopropylphenoxy)benzaldehyde. This includes exploring its potential in novel catalytic cycles and its reactivity under non-classical conditions.

A significant area of interest is C-H bond activation . nih.govdmaiti.com This powerful synthetic strategy allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. Research into palladium-catalyzed C-H activation of arenes and heteroarenes is a rapidly developing field. nih.govnih.govmdpi.com Future studies could investigate the selective C-H functionalization of the aromatic rings in 4-(4-isopropylphenoxy)benzaldehyde, opening up new avenues for creating complex molecules with novel properties. For example, ortho-functionalization of similar 2-phenoxypyrimidine systems has been achieved through palladium-catalyzed C-H bond activation. researchgate.net